9-Chloro-10H-phenothiazine-3-carboxylic acid
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Overview
Description
9-Chloro-10H-phenothiazine-3-carboxylic acid is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound, in particular, is characterized by the presence of a chlorine atom at the 9th position and a carboxylic acid group at the 3rd position on the phenothiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10H-phenothiazine-3-carboxylic acid typically involves the chlorination of phenothiazine followed by carboxylation. One common method includes the reaction of phenothiazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-10H-phenothiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Chloro-10H-phenothiazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Chloro-10H-phenothiazine-3-carboxylic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound without the chlorine and carboxylic acid groups.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness
9-Chloro-10H-phenothiazine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
CAS No. |
93075-23-1 |
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Molecular Formula |
C13H8ClNO2S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
9-chloro-10H-phenothiazine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClNO2S/c14-8-2-1-3-10-12(8)15-9-5-4-7(13(16)17)6-11(9)18-10/h1-6,15H,(H,16,17) |
InChI Key |
YDLWZYZVVSOKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C(S2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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